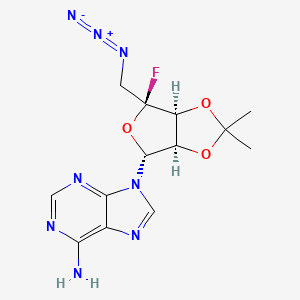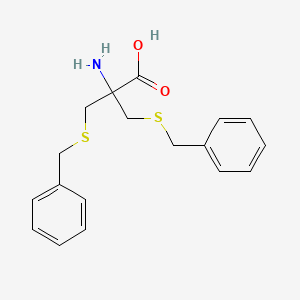
2,2-Bis((benzylthio)methyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibenzylsulfanylmethylglycine typically involves the reaction of benzyl chloride with sulfanylmethylglycine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanylmethylglycine acts as a nucleophile, attacking the benzyl chloride to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis of 2,2-Dibenzylsulfanylmethylglycine can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as phase-transfer catalysts, can also enhance the efficiency of the reaction. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2,2-Dibenzylsulfanylmethylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiols or sulfides, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
2,2-Dibenzylsulfanylmethylglycine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 2,2-Dibenzylsulfanylmethylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.
相似化合物的比较
2,2-Dibenzylsulfanylmethylglycine can be compared with other similar compounds, such as:
2,2-Dibenzylsulfanylethylamine: Similar structure but with an ethylamine backbone instead of glycine.
2,2-Dibenzylsulfanylpropionic acid: Similar structure but with a propionic acid backbone.
2,2-Dibenzylsulfanylmethylalanine: Similar structure but with an alanine backbone.
Uniqueness
The uniqueness of 2,2-Dibenzylsulfanylmethylglycine lies in its glycine backbone, which imparts distinct chemical and biological properties compared to its analogs. This structural feature allows for specific interactions with biological targets and provides versatility in synthetic applications.
属性
CAS 编号 |
32418-96-5 |
|---|---|
分子式 |
C18H21NO2S2 |
分子量 |
347.5 g/mol |
IUPAC 名称 |
2-amino-3-benzylsulfanyl-2-(benzylsulfanylmethyl)propanoic acid |
InChI |
InChI=1S/C18H21NO2S2/c19-18(17(20)21,13-22-11-15-7-3-1-4-8-15)14-23-12-16-9-5-2-6-10-16/h1-10H,11-14,19H2,(H,20,21) |
InChI 键 |
WQOMXPBOQJIKPN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CSCC(CSCC2=CC=CC=C2)(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


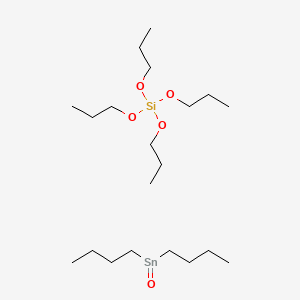
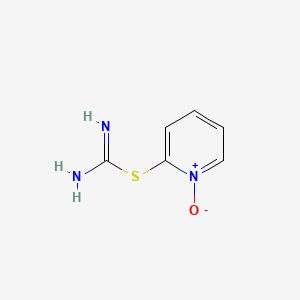
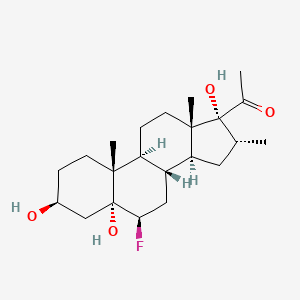
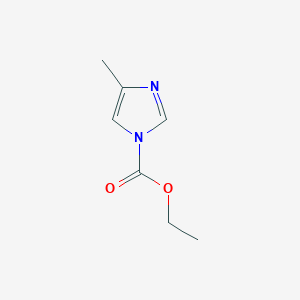

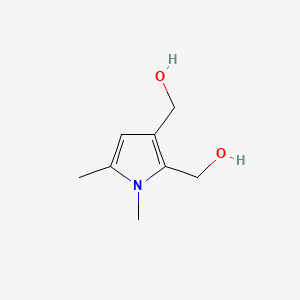
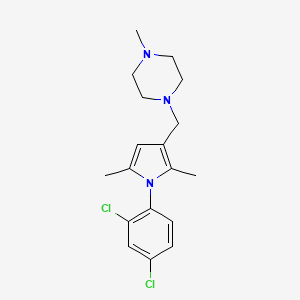
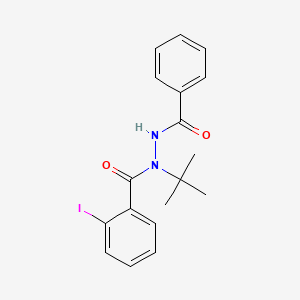
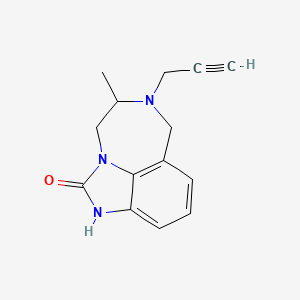
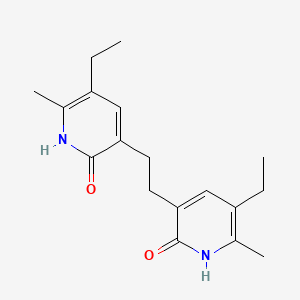
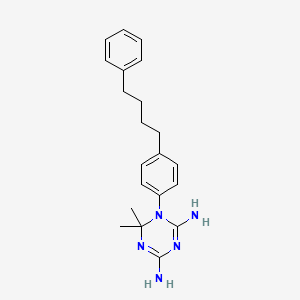
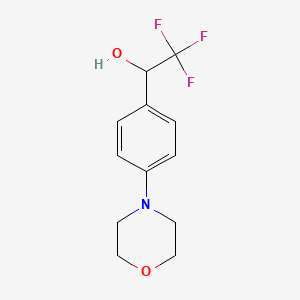
![1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B12804836.png)
